17-Hydroxypregna-1,4-diene-3,20-dione
Description
Contextualization within Endogenous Steroidogenesis Pathways
Endogenous steroidogenesis is the natural process by which cholesterol is converted into various steroid hormones in the body. A key intermediate in this cascade is 17α-hydroxyprogesterone, which is formed from progesterone (B1679170) by the action of the enzyme 17α-hydroxylase (CYP17A1). microbialtec.comwikipedia.org 17α-hydroxyprogesterone serves as a crucial precursor for the biosynthesis of glucocorticoids, such as cortisol, and sex steroids, including androgens and estrogens. wikipedia.org
17-Hydroxypregna-1,4-diene-3,20-dione is the direct 1-dehydrogenated analog of 17α-hydroxyprogesterone. However, the introduction of the C1-C2 double bond is not a standard reaction in human steroidogenic pathways. Instead, this transformation is characteristic of microbial metabolism. researchgate.net Research has demonstrated that certain microorganisms, such as the fungus Fusarium lini, can metabolize 17α-hydroxyprogesterone and one of the products is this compound. researchgate.net Therefore, its context in relation to endogenous pathways is that of a biotransformed derivative of a major natural steroid, rather than being an endogenous product itself.
Interactive Table: Comparison of 17α-hydroxyprogesterone and its 1-Dehydrogenated Analog
| Feature | 17α-Hydroxyprogesterone | This compound |
| Synonym | 17-OHP | Δ¹-17-OHP |
| Molecular Formula | C₂₁H₃₀O₃ | C₂₁H₂₈O₃ |
| Molecular Weight | 330.46 g/mol | 328.4 g/mol |
| A-Ring Structure | 4-en-3-one | 1,4-dien-3-one |
| Origin | Endogenous intermediate in adrenal glands and gonads. wikipedia.org | Product of microbial biotransformation. researchgate.net |
Historical Perspectives on its Identification and Early Biochemical Studies
The study of this compound is rooted in the broader history of corticosteroid development in the mid-20th century. Following the discovery of cortisone's anti-inflammatory properties, research intensified to find more potent and specific synthetic analogs. A pivotal breakthrough was the discovery of microbial 1-dehydrogenation, a process that introduces a double bond at the C1-C2 position of the steroid A-ring. This structural modification was found to dramatically enhance the glucocorticoid and anti-inflammatory activity of corticosteroids, leading to the development of landmark drugs like prednisone (B1679067) and prednisolone (B192156) from cortisone (B1669442) and hydrocortisone, respectively.
Early biochemical studies focused on identifying microorganisms capable of performing this valuable transformation. While specific discovery papers for this compound are part of this wider body of research, a notable 1973 study in the Biochemical Journal detailed a similar process. Researchers showed that the microorganism Glomerella cingulata could efficiently dehydrogenate 17,21-dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S) to produce its corresponding 1,4-diene derivative in high yield. nih.gov This type of biotransformation, using various fungal and bacterial species, became a cornerstone of steroid biochemistry and pharmaceutical production, establishing the methods by which compounds like this compound could be synthesized and studied. nih.govnih.gov
Significance and Role in Contemporary Steroid Research
In modern steroid science, this compound holds significance primarily as a specialized chemical intermediate and a reference compound. Its structure represents a key building block in the synthesis of more complex corticosteroids. For instance, it has been identified as a potentially useful intermediate in the synthesis of prednisolone. researchgate.net The 1,4-diene moiety is a fundamental feature of many potent anti-inflammatory steroids, and this compound serves as a precursor for introducing further chemical modifications.
The compound is also relevant in the field of biotechnology and microbial metabolism. As a known metabolite from the fungal transformation of 17α-hydroxyprogesterone, it is a subject of study in research aimed at discovering and optimizing microbial enzymes for steroid synthesis. researchgate.net Furthermore, given that the pregna-1,4-diene-3,20-dione core is found in numerous pharmaceutical drugs, the compound can be used as an analytical standard for detecting and quantifying related substances or impurities during the manufacturing of more complex steroids like budesonide. chemicalbook.com While it is not typically studied for its own direct therapeutic effects, its foundational structure is of interest, as related molecules like 11β-hydroxypregna-1,4-diene-3,20-dione have been investigated for anti-inflammatory activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
2477-61-4 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h6,9,12,16-18,24H,4-5,7-8,10-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
JQVUIHNKYYECGH-CEGNMAFCSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |
Other CAS No. |
2477-61-4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 17 Hydroxypregna 1,4 Diene 3,20 Dione
De Novo Chemical Synthesis Strategies
The complete chemical synthesis of 17-Hydroxypregna-1,4-diene-3,20-dione is a complex undertaking that relies on the strategic construction of the steroid skeleton from simpler starting materials or the modification of existing steroid precursors.
Multi-step Reaction Sequences and Key Intermediates
The synthesis of this compound often commences from readily available steroid intermediates such as androstenedione (B190577). A common strategy involves the introduction of the 17-hydroxy and 17-acetyl side chain, followed by the creation of the 1,4-diene system in the A-ring.
One patented method for a related compound, 17α-hydroxyprogesterone, starts with androstenedione (I). google.com The process involves an addition reaction at the 17-carbonyl group using acetone (B3395972) cyanohydrin to form 17-α-hydroxy-17-β-cyanoandrost-4-en-3-one (II). google.com The 3-carbonyl group is then protected, followed by protection of the 17α-hydroxyl group. google.com Subsequent methylation and hydrolysis yield 17α-hydroxyprogesterone. google.com To arrive at the target molecule, this compound, a subsequent dehydrogenation step to introduce the double bond at the C1-C2 position is necessary.
Another approach starts from 17α-ethynyl-17β-trifluoroacetoxy-androsta-1,4-dien-3-one. researchgate.net This intermediate already possesses the 1,4-diene system. The reaction with formic acid in the presence of a mercury salt catalyst can yield the 17α-formyloxy derivative, which can then be converted to the final 17α-hydroxy compound. researchgate.net
A general overview of a potential synthetic sequence is presented below:
| Step | Reaction | Key Intermediate |
| 1 | Cyanohydrin formation | 17-α-hydroxy-17-β-cyanoandrost-4-en-3-one |
| 2 | Protection of 3-keto group | 3-enol ether or ketal derivative |
| 3 | Grignard reaction with methylmagnesium bromide | 17α-hydroxyprogesterone precursor |
| 4 | Deprotection and oxidation | 17α-hydroxyprogesterone |
| 5 | Dehydrogenation of A-ring | This compound |
Stereoselective and Regioselective Synthesis Approaches
Achieving the correct stereochemistry at the C17 position is paramount in the synthesis of this compound. The biological activity of steroids is highly dependent on their three-dimensional structure. The addition to the 17-keto group must be stereocontrolled to produce the desired 17α-hydroxy configuration. The use of chiral catalysts or auxiliaries can direct the incoming nucleophile to the desired face of the steroid nucleus. For instance, the reduction of 17-oxosteroids to 17β-hydroxysteroids can be achieved with high stereoselectivity using certain yeast strains, demonstrating the power of biocatalysis in achieving stereochemical control. nih.gov While this produces the 17β-epimer, similar principles of stereocontrol are applied in chemical synthesis to obtain the 17α-isomer.
Regioselectivity is crucial when modifying the steroid A-ring to introduce the 1,4-diene system. Chemical dehydrogenation methods, often employing reagents like selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), must selectively introduce the double bond at the C1-C2 position without affecting other parts of the molecule. The choice of reagents and reaction conditions is critical to control the regiochemical outcome of such transformations. rsc.org Recent advances in catalysis have also provided powerful tools for the regioselective functionalization of remote C-H bonds in the steroid skeleton, opening up new avenues for creating diverse steroid analogs. nih.gov
Biocatalytic and Microbial Transformation Routes
The use of microorganisms and isolated enzymes offers a powerful and often more selective alternative to traditional chemical synthesis for producing and modifying steroids.
Enzymatic Dehydrogenation and Hydroxylation Processes
The introduction of the 1,4-diene system into the steroid A-ring is a key transformation that can be efficiently catalyzed by microbial enzymes. The enzyme 3-ketosteroid-Δ1-dehydrogenase, found in various bacteria such as Arthrobacter simplex, is widely used for this purpose. nih.gov This enzyme specifically introduces a double bond between the C1 and C2 atoms of a 3-ketosteroid. Genetically engineered strains of A. simplex with enhanced 3-ketosteroid-Δ1-dehydrogenase activity have been developed to improve the efficiency of this biotransformation. nih.gov
The 17α-hydroxylation of the progesterone (B1679170) backbone is another critical step that can be achieved enzymatically. Cytochrome P450 monooxygenases are a class of enzymes capable of performing this specific hydroxylation. Fungi, in particular, are known to be effective biocatalysts for this reaction. For example, strains of Curvularia lunata and Isaria fumosorosea have been shown to hydroxylate progesterone and its derivatives at the 17α-position. nih.govmdpi.com The use of these enzymes can offer high regio- and stereoselectivity, avoiding the need for protecting groups often required in chemical synthesis.
Microbial Fermentation and Bioconversion Techniques
Whole-cell microbial fermentation is a well-established technique for steroid biotransformations. In this approach, a suitable microbial strain is cultured in a fermenter, and the steroid substrate is added to the culture medium. The microorganisms then carry out the desired chemical modifications. For the production of this compound, a two-step fermentation process could be envisaged. First, a microorganism capable of 17α-hydroxylation, such as Curvularia lunata, could be used to convert progesterone to 17α-hydroxyprogesterone. nih.gov Subsequently, a second microorganism, like Arthrobacter simplex, could be introduced to perform the 1-dehydrogenation. nih.gov
Alternatively, a single, genetically engineered microorganism expressing both the necessary 17α-hydroxylase and 3-ketosteroid-Δ1-dehydrogenase enzymes could potentially perform the entire conversion in a single fermentation batch. The efficiency of these bioconversions can be enhanced by optimizing fermentation parameters such as pH, temperature, aeration, and substrate feeding strategies. The use of cyclodextrins to increase the solubility of the steroid substrate has also been shown to improve biotransformation yields. nih.gov
The following table summarizes some microbial strains and their relevant enzymatic activities for the synthesis of this compound:
| Microorganism | Enzyme/Activity | Transformation |
| Arthrobacter simplex | 3-ketosteroid-Δ1-dehydrogenase | 1-Dehydrogenation of the A-ring |
| Curvularia lunata | 17α-hydroxylase | 17α-hydroxylation of progesterone |
| Isaria fumosorosea | 17α-hydroxylase | 17α-hydroxylation of progesterone derivatives |
| Nocardia restricta | Steroid degradation enzymes | Can be engineered for specific transformations |
Derivatization and Functionalization of this compound for Advanced Research
The core structure of this compound can be further modified to create a library of derivatives for advanced research, including structure-activity relationship (SAR) studies. These modifications can be designed to enhance potency, alter selectivity for different steroid receptors, or improve pharmacokinetic properties.
The hydroxyl group at the 17α-position and the ketone at the C20 position are prime targets for derivatization. The hydroxyl group can be esterified or etherified to introduce a variety of functional groups. For example, esterification with different carboxylic acids can lead to a range of esters with varying lipophilicity and stability. The C20 ketone can be reduced to a hydroxyl group, which can then be further functionalized, or it can be used as a handle for the introduction of new side chains via reactions such as the Wittig reaction or aldol (B89426) condensations.
Furthermore, modern synthetic methods allow for the late-stage functionalization of the steroid skeleton. nih.gov This involves the selective introduction of atoms or functional groups at positions that are typically unreactive. These methods can be used to introduce halogens, alkyl groups, or other functionalities at various positions on the steroid rings, leading to novel derivatives with potentially interesting biological activities. The creation of such a diverse set of analogs is crucial for exploring the chemical space around the parent molecule and for the development of new therapeutic agents. researchgate.net
Synthesis of Labeled Analogues for Tracing Studies
The synthesis of isotopically labeled versions of this compound is essential for conducting pharmacokinetic and metabolic studies. These labeled compounds, typically containing tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), enable researchers to track the molecule's absorption, distribution, metabolism, and excretion (ADME) in biological systems with high sensitivity. researchgate.netnih.govmdpi.com
Tritium Labeling:
Tritium labeling is a common strategy for radiolabeling pharmaceuticals for in vitro and in vivo studies. mdpi.com A potential approach for synthesizing tritiated this compound could involve catalytic tritium exchange with the parent molecule or a suitable precursor. For instance, selective catalytic reduction of a precursor with an additional double bond using tritium gas (³H₂) would introduce tritium atoms at specific positions.
Another established method is the reduction of a suitable precursor containing a reducible functional group. For example, a precursor with a halogen at a non-metabolically sensitive position could be subjected to catalytic tritiodehalogenation.
Carbon-14 Labeling:
Carbon-14 labeling offers the advantage of incorporating the isotope into the carbon skeleton of the molecule, which generally provides greater metabolic stability compared to tritium. researchgate.net The synthesis of ¹⁴C-labeled this compound would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]methyl iodide or [¹⁴C]cyanide.
A plausible synthetic route could involve the introduction of a ¹⁴C-labeled acetyl group at the C-17 position. This could be achieved by reacting a suitable 17-keto precursor with a ¹⁴C-labeled Grignard reagent (e.g., [¹⁴C]CH₃MgI) or an equivalent organometallic reagent. Subsequent oxidation and other necessary transformations would then yield the final ¹⁴C-labeled product.
Table 1: Potential Isotopes for Labeling this compound
| Isotope | Labeling Method | Potential Labeled Position(s) | Application |
| Tritium (³H) | Catalytic Hydrogenation/Exchange | C1, C2, C6, C7 | In vitro and in vivo tracing studies |
| Carbon-14 (¹⁴C) | Multi-step synthesis from labeled precursors | C21 (acetyl group) | Metabolic fate and ADME studies |
| Deuterium (²H) | Catalytic Deuteration/Exchange | Various | Mass spectrometry internal standard |
This table presents potential labeling strategies based on general knowledge of steroid chemistry, as specific literature for this compound is not available.
Structural Modifications for Exploring Biochemical Interactions
To investigate the biochemical interactions of this compound, particularly its binding to glucocorticoid receptors, medicinal chemists synthesize a variety of analogues with systematic structural modifications. These modifications can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Esterification of the 17-Hydroxy Group:
The 17α-hydroxyl group is a key site for modification. Esterification of this group can influence the compound's lipophilicity, which in turn can affect its absorption, distribution, and receptor binding affinity. For instance, the synthesis of 17α-acetoxy and 17α-formyloxy derivatives has been reported for related pregnane (B1235032) structures. These esters can be prepared by reacting the parent 17α-hydroxy compound with the corresponding acid anhydride (B1165640) or acyl halide in the presence of a suitable catalyst.
Modifications at the C16 Position:
Substitution at the C16 position is a well-established strategy in corticosteroid design to modulate anti-inflammatory activity and reduce mineralocorticoid side effects. Introducing a methyl or hydroxyl group at the 16α-position, for example, can significantly alter the conformation of the D-ring and influence receptor binding. The synthesis of such derivatives would typically involve starting from a precursor already containing the desired C16 substitution.
Fluorination:
The introduction of fluorine atoms at specific positions of the steroid nucleus is a common tactic to enhance glucocorticoid potency. For example, fluorination at the 6α or 9α position is known to increase receptor binding affinity. The synthesis of such fluorinated analogues of this compound would require specialized fluorinating reagents and synthetic routes.
Table 2: Examples of Structural Modifications and Their Potential Impact
| Modification Site | Moiety Introduced | Potential Synthetic Approach | Expected Impact on Biochemical Interactions |
| C-17 | Acetoxy | Acylation with acetic anhydride | Altered lipophilicity and receptor binding affinity |
| C-17 | Furoate ester | Acylation with furoyl chloride | Enhanced topical anti-inflammatory activity |
| C-16α | Methyl | Starting from a 16α-methylated precursor | Increased anti-inflammatory potency, reduced mineralocorticoid effects |
| C-9α | Fluoro | Dehydrohalogenation/Fluorination sequence | Increased glucocorticoid receptor binding affinity |
| C-21 | Chloro | Chlorination of a 21-hydroxy precursor | Potential for altered metabolic stability and activity |
This table provides examples of structural modifications and their generally expected effects based on the SAR of related corticosteroids.
The systematic synthesis and biological evaluation of these and other analogues are crucial for building a comprehensive understanding of the molecular determinants of this compound's biochemical profile.
Biosynthesis and Metabolic Fate of 17 Hydroxypregna 1,4 Diene 3,20 Dione
Precursor Compounds and Enzymatic Pathways Leading to its Formation
The biosynthesis of 17-Hydroxypregna-1,4-diene-3,20-dione is a multi-step process that begins with foundational steroid molecules and involves key enzymatic modifications. While this specific diene structure is not typically found endogenously in mammals, its precursors are central to human steroidogenesis, and its formation is a critical step in pharmaceutical production, often utilizing microbial enzyme systems.
The initial and most crucial step in forming the backbone of this compound is the hydroxylation of a progesterone (B1679170) precursor at the C17α position. This reaction is catalyzed by 17α-hydroxylase , a cytochrome P450 enzyme (CYP17A1). wikipedia.orghmdb.ca This enzyme is pivotal in the adrenal glands and gonads, directing steroid intermediates toward the synthesis of glucocorticoids and sex hormones. wikipedia.orgnih.gov CYP17A1 acts on progesterone to produce 17α-hydroxyprogesterone, the direct precursor to the compound of interest. wikipedia.orghmdb.ca
The second key structural modification is the introduction of double bonds at the C1 and C4 positions of the steroid's A-ring. This is accomplished by 3-ketosteroid-Δ1-dehydrogenase (KstD) , an enzyme that is not typically present in mammalian steroid pathways but is widespread in microorganisms. researchgate.netwikipedia.org This enzyme catalyzes the Δ1-dehydrogenation of 3-ketosteroid substrates. nih.gov The formation of the Δ4 double bond is already present in the precursor, progesterone. Therefore, the action of KstD on 17α-hydroxyprogesterone results in the final 1,4-diene structure. researchgate.netnih.gov This microbial biotransformation is a cornerstone of the industrial synthesis of drugs like prednisolone (B192156). researchgate.net
| Enzyme | Systematic Name/Type | Function | Precursor | Product |
|---|---|---|---|---|
| 17α-Hydroxylase | CYP17A1 | Adds a hydroxyl (-OH) group at the C17α position. wikipedia.org | Progesterone | 17α-Hydroxyprogesterone |
| 3-Ketosteroid-Δ1-dehydrogenase | EC 1.3.99.4 | Introduces a double bond between C1 and C2. wikipedia.orgnih.gov | 17α-Hydroxyprogesterone | This compound |
The direct precursor for this compound is 17α-hydroxyprogesterone . wikipedia.org This steroid is a naturally occurring intermediate in the human body, synthesized from progesterone in the adrenal cortex and the gonads. wikipedia.orghmdb.ca Progesterone itself is derived from pregnenolone (B344588), which in turn is synthesized from cholesterol.
The pathway is as follows:
Progesterone is formed from pregnenolone.
17α-hydroxylase (CYP17A1) converts progesterone into 17α-hydroxyprogesterone. wikipedia.orghmdb.ca
In industrial biotransformation processes, 3-ketosteroid-Δ1-dehydrogenase is then used to introduce a C1-C2 double bond into 17α-hydroxyprogesterone, yielding this compound. researchgate.net
Subsequent Metabolic Transformations and Catabolic Pathways
Once formed, this compound serves as a substrate for further enzymatic reactions, leading to the formation of active glucocorticoids or entering catabolic pathways for degradation and excretion.
The primary metabolic fate of this compound is further hydroxylation, mirroring the final steps of corticosteroid synthesis.
Hydroxylation: The most significant subsequent transformation is hydroxylation at the C21 position by the enzyme 21-hydroxylase (CYP21A2) . This reaction produces 17α,21-dihydroxypregna-1,4-diene-3,20-dione , a direct precursor to prednisolone. ebi.ac.ukresearchgate.net Further hydroxylation can occur at the C11β position by 11β-hydroxylase (CYP11B1) to yield prednisolone itself.
Reduction: The 20-keto group of the pregnane (B1235032) side chain can be reduced by 20-ketosteroid reductases . This has been observed in recombinant yeast, where 17α-hydroxyprogesterone is reduced to form 17α,20β-dihydroxypregn-4-en-3-one and 17α,20α-dihydroxypregn-4-en-3-one. researchgate.net Similar reductions are a plausible metabolic route for this compound.
Side-Chain Cleavage (Catabolism): A major catabolic pathway for C21 steroids involves the cleavage of the side chain between C17 and C20. Fermentation of the related precursor, 17-hydroxyprogesterone, with a Bacillus species has been shown to yield androst-4-ene-3,17-dione , indicating the enzymatic removal of the acetyl group at C17. nih.gov This represents a breakdown pathway converting pregnane-series steroids into androstane-series steroids.
| Metabolic Reaction | Enzyme Family | Resulting Metabolite(s) | Significance |
|---|---|---|---|
| 21-Hydroxylation | Cytochrome P450 (CYP21A2) | 17α,21-Dihydroxypregna-1,4-diene-3,20-dione | Key step in prednisolone synthesis. researchgate.net |
| 20-Keto Reduction | 20-Ketosteroid Reductases | 17-Hydroxy-20(α/β)-dihydropregna-1,4-diene-3-one | Metabolic inactivation pathway. researchgate.net |
| Side-Chain Cleavage | Lyases | Androsta-1,4-diene-3,17-dione | Catabolic breakdown to C19 steroids. nih.gov |
Model organisms, particularly microbes, are essential for the biotransformation of steroids.
Arthrobacter simplex and Rhodococcus species are widely used in the pharmaceutical industry for their potent 3-ketosteroid-Δ1-dehydrogenase (KstD) activity, which is crucial for creating the 1,4-diene structure from 17α-hydroxyprogesterone. researchgate.netnih.gov
Bacillus species have been shown to metabolize 17-hydroxyprogesterone, performing side-chain cleavage to produce androst-4-ene-3,17-dione and also carrying out hydroxylation at other positions, such as C15α. nih.gov
Cunninghamella elegans , a type of fungus, has demonstrated the ability to introduce the 1,4-diene structure into steroid precursors, highlighting the role of fungal systems in these transformations. nih.gov
Recombinant yeast (Yarrowia lipolytica) expressing bovine P45017α can perform 17-hydroxylation and also contains endogenous reductases that act on the C20 keto group, converting 17α-hydroxyprogesterone into its 20-reduced forms. researchgate.net
Compartmentalization and Tissue-Specific Expression of Enzymes Involved in its Metabolism in Research Models
The enzymes responsible for the synthesis of the precursors and the subsequent metabolism of this compound and related corticosteroids show distinct tissue-specific expression patterns. nih.gov
Adrenal Gland: This is the primary site for the synthesis of precursor molecules. The enzymes CYP17A1 (17α-hydroxylase), CYP21A2 (21-hydroxylase), and CYP11B1 (11β-hydroxylase) are highly expressed in the adrenal cortex. nih.govoup.com This compartmentalization ensures the efficient production of endogenous glucocorticoids like cortisol. The synthesis of 17α-hydroxyprogesterone specifically occurs in the zona fasciculata and zona reticularis.
Gonads (Testis and Ovary): The gonads also express CYP17A1 and are a source of 17α-hydroxyprogesterone, which serves as a precursor for sex hormone synthesis. nih.govoup.com
Liver: The liver is the main organ for steroid catabolism. nih.gov It expresses a wide array of phase I and phase II metabolizing enzymes, including various hydroxysteroid dehydrogenases and reductases (e.g., 5α-reductase and 5β-reductase), which are responsible for inactivating steroids. oncohemakey.comresearchgate.net These enzymes modify the steroid nucleus and side chains, preparing them for conjugation (e.g., glucuronidation or sulfation) and subsequent excretion.
Peripheral Tissues: Tissues like skin and adipose tissue can also express steroid-metabolizing enzymes, such as 5α-reductase and 11β-hydroxysteroid dehydrogenase, allowing for local regulation of active steroid concentrations. oncohemakey.comnih.gov
The Δ1-dehydrogenase responsible for creating the 1,4-diene structure is characteristically found in microorganisms and is not a component of mammalian steroidogenic tissues. wikipedia.orgresearchgate.net Therefore, the complete biosynthesis of this compound is a hybrid process, relying on mammalian enzymes for the precursor and microbial enzymes for the final dehydrogenation step.
Molecular Interactions and Enzymatic Modulation by 17 Hydroxypregna 1,4 Diene 3,20 Dione
Substrate Specificity and Kinetic Studies with Steroidogenic Enzymes
Detailed kinetic studies to determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of 17-Hydroxypregna-1,4-diene-3,20-dione with specific steroidogenic enzymes are not readily found in the existing body of scientific research. Such studies are fundamental to understanding the efficiency and affinity of an enzyme for its substrate.
Determination of K_m and V_max Values
There is no specific data available in the public domain that details the K_m and V_max values for this compound with key steroidogenic enzymes such as those in the cytochrome P450 family or various hydroxysteroid dehydrogenases. This lack of data prevents a quantitative assessment of its role as a substrate for these enzymes.
Comparative Analysis with Related Steroid Substrates
While direct comparative kinetic data is absent, the structural similarity of this compound to other well-characterized steroids like progesterone (B1679170) and 17α-hydroxyprogesterone suggests it may interact with the same enzymatic pathways. For instance, steroidogenic enzymes are known to act on a range of substrates with varying efficiency depending on the specific substitutions on the steroid nucleus. However, without experimental data, any comparison of its substrate potential remains speculative.
Mechanisms of Enzyme Inhibition or Activation
The mechanisms through which this compound might inhibit or activate steroidogenic enzymes have not been a specific focus of published research. Understanding these mechanisms is crucial for elucidating its potential biological roles.
Allosteric Regulation and Active Site Interactions
There is no direct evidence from published studies to suggest that this compound acts as an allosteric regulator of steroidogenic enzymes. Research on related compounds indicates that the binding of steroids to allosteric sites can modulate enzyme activity, but this has not been demonstrated for this specific molecule. Similarly, detailed descriptions of its interactions within the active site of any enzyme are not available.
Irreversible and Reversible Binding Characteristics
The nature of the binding of this compound to steroidogenic enzymes, whether reversible or irreversible, has not been experimentally determined. This information is critical for understanding the duration and nature of any potential inhibitory or activating effects.
Structural Elucidation of Enzyme-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)
To date, there are no publicly available crystal structures or cryo-electron microscopy (cryo-EM) studies that have resolved the three-dimensional structure of this compound in a complex with any steroidogenic enzyme. Such structural data would be invaluable for visualizing the precise binding mode and interactions at the atomic level, which would, in turn, inform our understanding of its substrate specificity and potential mechanisms of action. The crystal structure of the compound itself has been determined, revealing a planar cyclohexadiene ring and an envelope configuration for the cyclopentane (B165970) ring, stabilized by hydrogen bonding. researchgate.net
Binding Site Analysis and Residue Interactions
Detailed information regarding the specific amino acid residues of the progesterone receptor that interact with this compound is not available in the current body of scientific literature. Computational modeling and experimental studies would be required to identify the key residues within the ligand-binding pocket that form hydrogen bonds, van der Waals forces, and hydrophobic interactions with this particular ligand. Such analyses are crucial for understanding the compound's affinity and specificity for the receptor.
Conformational Changes Induced by Ligand Binding
The conformational changes in the progesterone receptor induced by the binding of this compound have not been specifically characterized. It is known that ligand binding to the LBD of the progesterone receptor induces significant structural rearrangements, which are a prerequisite for the receptor's dimerization, nuclear translocation, and interaction with co-regulator proteins to modulate gene expression. The specific conformational shifts triggered by this compound would determine its functional output as an agonist or antagonist of the progesterone receptor.
Advanced Analytical and Spectroscopic Methodologies for 17 Hydroxypregna 1,4 Diene 3,20 Dione Research
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of 17-Hydroxypregna-1,4-diene-3,20-dione from various sources, including synthetic reaction mixtures and biological samples. The choice of technique depends on the specific analytical challenge, ranging from preparative isolation to trace-level quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These techniques offer high resolution, sensitivity, and reproducibility.
Isolation and Purification: For the isolation and purification of this compound, preparative HPLC is often employed. A typical approach involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation.
Quantification: Both HPLC and UPLC are widely used for the precise quantification of this compound. UPLC, with its smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. For quantitative analysis, a UV detector is commonly used, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid absorbs UV light. The selection of an appropriate internal standard is critical for accurate quantification, compensating for variations in sample preparation and injection volume.
Table 1: Illustrative HPLC/UPLC Method Parameters for Steroid Analysis
| Parameter | Typical Setting |
| Column | Reverse-phase C18 or C8, 2.1-4.6 mm I.D., 50-250 mm length, 1.7-5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol (often with 0.1% formic acid for MS compatibility) |
| Elution | Gradient elution, e.g., 30-90% B over 10-20 minutes |
| Flow Rate | 0.2-1.0 mL/min for analytical scale |
| Column Temperature | 25-40 °C |
| Detection | UV (e.g., at 240-254 nm) or Mass Spectrometry (MS) |
| Internal Standard | A structurally similar steroid not present in the sample |
A reverse-phase HPLC method with a mobile phase containing acetonitrile and water can be effectively used for the analysis of related pregnane (B1235032) derivatives. sielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the comprehensive profiling of steroid metabolites, including those of this compound, in biological fluids like urine and plasma. nih.govnih.govmdpi.com This method offers excellent chromatographic separation and sensitive, specific detection. nih.gov
The typical workflow for GC-MS analysis of steroid metabolites involves several key steps:
Hydrolysis: Steroid metabolites are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is necessary to cleave these conjugates and release the free steroids.
Extraction: The liberated steroids are then extracted from the aqueous matrix using an organic solvent.
Derivatization: Due to their low volatility, steroids require chemical derivatization prior to GC analysis. This usually involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers, which increases their volatility and thermal stability, and also yields characteristic mass spectra.
GC-MS Analysis: The derivatized sample is injected into the GC, where the steroids are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting mass-to-charge ratios of the fragment ions are detected.
GC-MS profiling can provide a detailed "fingerprint" of the steroid metabolome, allowing for the identification and quantification of numerous metabolites in a single run. nih.govmdpi.com This is particularly valuable for studying the metabolic pathways of this compound and identifying potential biomarkers for various physiological or pathological states.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Untargeted Metabolomics
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. This capability is invaluable for structural confirmation and for identifying unknown compounds in untargeted metabolomics studies.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nationalmaglab.org
For steroids like this compound, the fragmentation pathways are influenced by the positions of functional groups. Recent studies have shown that the fragmentation of silver-cationized steroids in tandem MS can produce distinctive and consistent fragmentation patterns, allowing for confident regioisomeric annotation. nih.govacs.org This method is particularly useful for distinguishing between isomers that might otherwise be difficult to differentiate. nih.govacs.org The fragmentation of C21 steroids as silver adducts often results in characteristic neutral losses from the D-ring and the side chain. nih.govacs.org
Table 2: General Fragmentation Behavior of Steroids in MS/MS
| Precursor Ion Formation | Fragmentation Method | Common Fragment Ions/Neutral Losses | Structural Information Gained |
| Protonation [M+H]⁺ | Collision-Induced Dissociation (CID) | Water losses, cleavage of the steroid backbone | General structural features |
| Silver Cationization [M+Ag]⁺ | Collision-Induced Dissociation (CID) | Specific cleavages of the D-ring and side chain | Regioisomer differentiation |
| Sulfated Steroids [M-H]⁻ | Collision-Induced Dissociation (CID) | Loss of SO₃, characteristic ring cleavages | Location of sulfate group |
Isotope Labeling Strategies for Metabolic Flux Analysis
Isotope labeling is a powerful strategy for tracing the metabolic fate of this compound and quantifying metabolic fluxes. irisotope.com This involves introducing a stable isotope-labeled version of the compound (e.g., containing ¹³C or ²H) into a biological system. sigmaaldrich.com The labeled compound is chemically identical to the unlabeled version but has a different mass, allowing it to be distinguished by mass spectrometry. irisotope.com
By tracking the incorporation of the stable isotopes into downstream metabolites, it is possible to elucidate metabolic pathways and determine the rates of metabolic reactions. mssm.edu This approach, known as metabolic flux analysis, provides a dynamic view of steroid metabolism that cannot be obtained from static concentration measurements alone. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard is added to a sample, is considered the gold standard for accurate quantification of steroids and their metabolites. sigmaaldrich.com The use of labeled internal standards helps to correct for variations in sample preparation and matrix effects, leading to highly precise and accurate results. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical characterization of this compound in solution. nih.gov It provides information on the connectivity of atoms, the stereochemistry of chiral centers, and the conformational dynamics of the molecule. nih.gov
A comprehensive NMR analysis of a steroid typically involves a suite of one- and two-dimensional experiments:
¹H NMR: Provides information about the chemical environment of each proton. The chemical shifts, coupling constants (J-values), and integration of the signals are used to piece together the structure.
¹³C NMR: Shows the signals for each carbon atom in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing key information for determining the stereochemistry and conformation of the molecule. mdpi.com
For a complex molecule like this compound, these advanced NMR techniques are essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the numerous chiral centers in the steroid nucleus. nih.govuzh.ch Conformational analysis, particularly of the flexible rings and the side chain, can be achieved by analyzing coupling constants and NOE data, often in conjunction with computational modeling. nih.govrsc.org
Table 3: Key NMR Parameters and Their Structural Significance for Steroids
| NMR Parameter | Information Provided | Application to this compound |
| ¹H Chemical Shifts (δ) | Electronic environment of protons. | Distinguishing protons in different regions of the steroid nucleus and side chain. |
| ¹H-¹H Coupling Constants (J) | Dihedral angles between coupled protons (Karplus relationship). | Determining the relative stereochemistry and conformation of the rings. |
| Nuclear Overhauser Effect (NOE) | Proximity of protons in space (< 5 Å). | Elucidating the three-dimensional structure and stereochemistry. |
| ¹³C Chemical Shifts (δ) | Electronic environment of carbon atoms. | Confirming the carbon skeleton and identifying functional groups. |
X-ray Crystallography and Diffraction Studies for Precise Three-Dimensional Structure
X-ray crystallography provides the most definitive and precise determination of the three-dimensional molecular structure of a compound in its crystalline state. For this compound, X-ray diffraction analysis has been performed, and the resulting structural data are available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 634917. nih.gov
The analysis of a closely related compound, 21-Hydroxypregna-1,4-diene-3,20-dione, provides an example of the detailed crystallographic data obtained from such studies.
| Crystallographic Parameter | Value for 21-Hydroxypregna-1,4-diene-3,20-dione nih.gov |
|---|---|
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 7.5882 |
| b (Å) | 11.3506 |
| c (Å) | 10.5462 |
| β (°) | 102.258 |
| Volume (ų) | 887.64 |
| Z (Molecules per unit cell) | 2 |
These hydrogen bonds dictate how the individual steroid molecules arrange themselves into a repeating three-dimensional array, a phenomenon known as crystal packing. nih.gov In many steroid structures, these interactions create specific patterns or motifs, such as chains or sheets, that define the supramolecular architecture. researchgate.netnih.gov For example, in a hydrated crystal of a related steroid, O—H⋯O hydrogen bonds with distances of 2.76 Å and 2.89 Å were observed to create a "head-to-tail" linkage between adjacent molecules and a water-mediated bridge. researchgate.net
| Interaction Type | Description | Relevance in Steroid Crystals |
|---|---|---|
| O—H⋯O Hydrogen Bond | A strong, directional interaction between a hydroxyl group (donor) and a carbonyl oxygen (acceptor). libretexts.org | Primary force stabilizing the crystal structure of this compound. researchgate.net |
| C—H⋯O Hydrogen Bond | A weaker electrostatic interaction between an activated C-H group and an oxygen atom. | Contributes to the overall stability and packing efficiency. researchgate.net |
| Van der Waals Forces | Non-specific attractive forces arising from temporary fluctuations in electron density. diva-portal.org | Important for overall cohesion and close packing of molecules. diva-portal.org |
X-ray diffraction data allows for a precise analysis of the conformation of the fused four-ring steroid nucleus. For this compound, the study revealed specific conformations for the A and D rings. The A ring, which is a cyclohexadiene ring, adopts a planar structure. researchgate.net The D ring, a five-membered cyclopentane (B165970) ring, displays an envelope configuration. researchgate.net
| Steroid Ring | Typical Conformation | Observed/Inferred for this compound |
|---|---|---|
| Ring A (Cyclohexadiene) | Planar / Distorted Sofa | Planar researchgate.net |
| Ring B (Cyclohexane) | Chair | Chair (Inferred from related structures) nih.govresearchgate.net |
| Ring C (Cyclohexane) | Chair | Chair (Inferred from related structures) nih.govresearchgate.net |
| Ring D (Cyclopentane) | Envelope / Half-Chair | Envelope researchgate.net |
Role of 17 Hydroxypregna 1,4 Diene 3,20 Dione in Specific Model Systems Non Clinical
In Vitro Cellular Models for Steroid Metabolism and Enzyme Research
In vitro models are essential for dissecting the molecular steps of steroid synthesis and metabolism in a controlled environment.
17-Hydroxypregna-1,4-diene-3,20-dione is a steroid hormone derivative that plays a role in various physiological processes. cymitquimica.com It is recognized as an intermediate in the synthesis of other steroid hormones and is typically found in the adrenal glands and gonads. cymitquimica.com The synthesis of glucocorticoids, a class of steroid hormones, occurs in the adrenal zona fasciculata. nih.gov This process involves the conversion of pregnenolone (B344588) to 17-hydroxypregnenolone and progesterone (B1679170) to 17-hydroxyprogesterone (17OHP), which are precursors in the pathway that eventually leads to cortisol. nih.gov The presence of a 1,4-diene structure in this compound indicates it is a dehydrogenated derivative of such precursors, often formed during the synthesis of corticosteroids like prednisolone (B192156). researchgate.net While it is a known intermediate, specific studies focusing on its detailed metabolic fate within isolated adrenal, gonadal, or hepatic cell lines are not extensively detailed in the available literature. Research in these areas often focuses on the broader pathways of steroidogenesis. nih.gov
Recombinant enzyme technology offers a powerful method for studying specific steroid-modifying enzymes in isolation. A patent describes the isolation and expression of a novel cytochrome P450-like enzyme from the fungus Aspergillus ochraceus. google.com This enzyme, an 11-alpha-hydroxylase, was expressed in Spodoptera frugiperda (Sf-9) insect cells along with human oxidoreductase, which acts as an electron donor. google.com The resulting recombinant system successfully catalyzed the 11α-hydroxylation of the steroid substrate 4-androstene-3,17-dione. google.com This methodology is directly applicable to the study and modification of other steroid intermediates, including this compound, to produce specific hydroxylated derivatives for research or as precursors for pharmaceutical synthesis. Similarly, other enzymes from microorganisms like Aspergillus niger, such as glucose oxidase, have been produced using recombinant systems for various biotechnological applications. biocompare.com
In Vivo Animal Models for Investigating Steroidogenic Pathways (Focus on biochemical mechanisms, not clinical outcomes)
Animal models provide a systemic context for understanding the complex regulation of steroidogenic pathways.
Genetically modified organisms are invaluable for elucidating the specific roles of enzymes in metabolic pathways. By knocking out or overexpressing genes that code for specific enzymes, researchers can study the resulting changes in steroid profiles. This approach can be used to clarify the precise steps in the synthesis of corticosteroids. For instance, this compound is a known intermediate in the synthesis of prednisolone (11,17,21-Trihydroxypregna-1,4-diene-3,20-dione). researchgate.netnih.gov Genetically modified models could be developed to investigate the efficiency of the enzymes responsible for the dehydrogenation and subsequent hydroxylation steps that convert precursors into prednisolone.
Dietary components can influence endocrine pathways, including steroid metabolism. A study investigating the effects of soy-derived phytoalexins, known as glyceollins, on prostate cancer in a nude mouse model provides an example of this research approach. usda.gov In this study, dietary glyceollins were found to reduce the growth of androgen-responsive LNCaP tumor xenografts. usda.gov Interestingly, the in vivo protective effects appeared to be independent of the androgen-responsive pathway and may have been related to modulation of the gut microbiome. usda.gov While this study does not directly measure levels of this compound, it exemplifies how dietary manipulation in animal models can be used to investigate modulation of steroid-related pathways and their ultimate biochemical and physiological consequences.
Microorganism-Mediated Biotransformations and Biocatalysis for Novel Metabolites
Microorganisms are widely used as biocatalysts to perform specific and efficient chemical modifications of steroid molecules that are often difficult to achieve through conventional chemistry. The compound this compound and its precursors are common substrates in such biotransformation studies.
Fungi, in particular, are known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus. In one study, the fungus Colletotrichum antirrhini was found to convert progesterone into several metabolites, including the novel compound 14α-hydroxypregna-1,4-diene-3,20-dione. nih.gov This demonstrates the ability of a microorganism to perform both dehydrogenation (at C1-C2) and hydroxylation (at C14) on a steroid precursor.
The fungus Aspergillus ochraceus is a well-known and versatile biocatalyst in steroid transformations. nih.gov A patent describes a method for preparing 16α,17α-epoxy-11α-hydroxy-pregna-1,4-diene-3,20-dione through a one-step mixed fermentation process using Aspergillus ochraceus and Arthrobacter simplex. patsnap.com This combined fermentation leverages the distinct enzymatic capabilities of each microorganism to achieve a multi-step transformation efficiently. Furthermore, actinobacteria like Nocardioides simplex are known to possess the enzyme 3-ketosteroid-delta-1-dehydrogenase, which is crucial for introducing the 1,4-diene structure into the steroid A-ring. researchgate.net
These microbial transformations are essential for creating a diverse range of steroid derivatives for pharmacological testing and for the industrial synthesis of corticosteroids.
Table 1: Examples of Microorganism-Mediated Biotransformations of Steroids
| Microorganism | Substrate | Key Transformation(s) | Product(s) | Reference |
|---|---|---|---|---|
| Colletotrichum antirrhini | Progesterone | 1,2-Dehydrogenation, 14α-Hydroxylation | 14α-hydroxypregna-1,4-diene-3,20-dione | nih.gov |
| Aspergillus ochraceus & Arthrobacter simplex (Mixed Fermentation) | 16α,17α-Epoxyprogesterone | 1,2-Dehydrogenation, 11α-Hydroxylation | 16α,17α-Epoxy-11α-hydroxy-pregna-1,4-diene-3,20-dione | patsnap.com |
| Nocardioides simplex | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | 1,2-Dehydrogenation | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate | researchgate.net |
| Aspergillus ochraceus (Recombinant Enzyme) | 4-Androstene-3,17-dione (AD) | 11α-Hydroxylation | 11α-Hydroxy-AD | google.com |
Q & A
Q. Methodological Notes
- Theoretical Frameworks: Always anchor experiments to established models (e.g., steroid biosynthesis pathways or receptor-ligand dynamics) to ensure hypothesis-driven research ().
- Data Reproducibility: Document batch-specific purity levels () and storage conditions () to minimize variability.
- Ethical Compliance: Adhere to safety classifications (e.g., OSHA/NIOSH guidelines in ) when handling carcinogenic or reproductive toxicants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
